6-Hydroxy-2-methyl-2H-pyran-3(6H)-one
Overview
Description
The compound is a type of organic compound known as a pyran, which is a six-membered heterocyclic, non-aromatic ring with five carbon atoms, one oxygen atom, and four carbon-hydrogen bonds . The “6-Hydroxy” indicates the presence of a hydroxyl group (an oxygen and hydrogen atom) attached to the 6th carbon in the ring. The “2-methyl” indicates a methyl group (a carbon atom bonded to three hydrogen atoms) attached to the 2nd carbon in the ring .
Molecular Structure Analysis
As a pyran, this compound likely has a six-membered ring structure with alternating single and double bonds. The exact structure would depend on the specific locations and orientations of the hydroxyl and methyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Pyran compounds, for example, are generally stable and have moderate polarity . They may also show optical activity if they contain chiral centers .Scientific Research Applications
Synthesis and Derivative Formation
6-Hydroxy-2H-pyran-3(6H)-one has been utilized in the synthesis of a variety of compounds. It serves as a functional synthone for creating pyromeconic acid, phosphorus-containing sugars, and all stereoisomeric pentoses. This compound's ability to form glycosidic linkages with monosaccharides facilitates the synthesis of diverse disaccharides through modification of the 3-pyrone moiety (Grynkiewicz & Zamojski, 1978).
Antimicrobial Properties
Research has demonstrated that derivatives of 6-hydroxy-2H-pyran-3(6H)-ones, particularly those with substituents at C-2 and C-6, exhibit significant activity against gram-positive bacteria. For example, specific derivatives showed notable inhibitory concentrations against Staphylococcus aureus and Streptococcus sp. The presence of certain substituents enhances their antimicrobial efficacy (Georgiadis, Couladouros, & Delitheos, 1992).
Catalysis and Green Chemistry Applications
6-Hydroxy-2H-pyran-3(6H)-one derivatives have been synthesized using environmentally friendly methods. A notable example is the transformation of bio-based 2,5-bis-hydroxymethylfuran into α-6-hydroxy-6-methyl-4-enyl-2H-pyran-3-one in water, using a recyclable acid as a catalyst and avoiding oxidizing agents. This process provides access to poly-oxygenated compounds, often found in natural products (Gelmini et al., 2016).
Antioxidant Activity
The antioxidant properties of certain 6-hydroxy-2H-pyran-3(6H)-one derivatives have been explored. For instance, novel compounds synthesized through a pseudo-three-component reaction showed varying degrees of antioxidant activity, dependent on the nature and number of substituents. Some compounds exhibited excellent activity at lower concentrations (Saher et al., 2018).
Corrosion Inhibition
Pyran-2-one derivatives, including those based on 6-hydroxy-2H-pyran-3(6H)-one, have been evaluated for their performance as corrosion inhibitors on mild steel in acidic media. These derivatives display mixed-type inhibition and adhere to the surface primarily through chemisorption, demonstrating significant potential in corrosion protection (El Hattak et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
2-hydroxy-6-methyl-2H-pyran-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4-5(7)2-3-6(8)9-4/h2-4,6,8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYSJDAYJMFETG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C=CC(O1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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